N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4-dimethoxybenzamide
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Overview
Description
N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4-dimethoxybenzamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a member of the benzamide family of compounds and has been found to have a wide range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4-dimethoxybenzamide is not fully understood. However, it has been suggested that it may act by modulating the activity of certain enzymes or receptors in the body.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate the activity of certain neurotransmitters in the brain.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4-dimethoxybenzamide in lab experiments is its high level of specificity. It can be used to target specific biological processes or molecules, allowing researchers to gain a better understanding of their function. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for research involving N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4-dimethoxybenzamide. One area of interest is its potential as a treatment for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, researchers are exploring its potential as a tool for drug discovery, as well as its potential applications in the field of synthetic biology.
Synthesis Methods
The synthesis of N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4-dimethoxybenzamide involves several steps, including the reaction of 2-hydroxy-8-methylquinoline with N-ethyl-3,4-dimethoxybenzamide in the presence of a catalyst. This is followed by purification and characterization of the resulting compound.
Scientific Research Applications
N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4-dimethoxybenzamide has been used extensively in scientific research as a tool for studying various biological processes. It has been found to have potential applications in the fields of neuroscience, cancer research, and drug discovery.
properties
IUPAC Name |
N-ethyl-3,4-dimethoxy-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-5-24(22(26)16-9-10-18(27-3)19(12-16)28-4)13-17-11-15-8-6-7-14(2)20(15)23-21(17)25/h6-12H,5,13H2,1-4H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGPKSLZQUNGNHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC2=CC=CC(=C2NC1=O)C)C(=O)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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